(3,4-Dimethoxyphenyl)(furan-2-yl)methanol
Description
Properties
IUPAC Name |
(3,4-dimethoxyphenyl)-(furan-2-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O4/c1-15-10-6-5-9(8-12(10)16-2)13(14)11-4-3-7-17-11/h3-8,13-14H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEGLFVHYJCEVNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(C2=CC=CO2)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3,4-Dimethoxyphenyl)(furan-2-yl)methanol typically involves the reaction of 3,4-dimethoxybenzaldehyde with furan-2-ylmethanol in the presence of a suitable catalyst. One common method involves the use of a Lewis acid catalyst such as boron trifluoride etherate (BF3·OEt2) under anhydrous conditions. The reaction is carried out at room temperature, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions: (3,4-Dimethoxyphenyl)(furan-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions with reagents such as sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether.
Substitution: NaH in dimethylformamide (DMF), followed by the addition of an alkyl halide.
Major Products Formed:
Oxidation: (3,4-Dimethoxyphenyl)(furan-2-yl)carboxylic acid.
Reduction: this compound.
Substitution: Various substituted this compound derivatives.
Scientific Research Applications
(3,4-Dimethoxyphenyl)(furan-2-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new pharmaceuticals.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent. Its derivatives are being explored for their efficacy in treating various diseases.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (3,4-Dimethoxyphenyl)(furan-2-yl)methanol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to a biological response. The methoxy groups and furan ring can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.
Receptors: It may bind to receptors on the cell surface, triggering a signaling cascade that leads to a physiological response.
Comparison with Similar Compounds
a. (4-Amino-2-(cyclopentylamino)thiazol-5-yl)(3,4-dimethoxyphenyl)methanone (8b)
- Structure: Replaces the furan-2-yl methanol group with a thiazole ring and cyclopentylamino substituent.
- Synthesis: Prepared via General Method A using 2-bromo-1-(3,4-dimethoxyphenyl)ethanone, yielding 14% as an orange-yellow solid .
b. (Z)-3-(5-((4-((Z)-2-cyano-2-(3,4-dimethoxyphenyl)vinyl)-2-methoxyphenoxy)methyl)furan-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile (CS-BeFu)
- Structure: Features dual 3,4-dimethoxyphenyl groups and a cyano-substituted furan, forming an aggregation-induced emission (AIE) luminogen.
- Synthesis: Achieved via Knoevenagel condensation (45% yield), highlighting the furan’s role in fluorescence properties .
- Key Difference : Extended conjugation and AIE properties contrast with the simpler structure of the target compound, which lacks π-conjugated linkers.
c. 4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone
- Structure: Incorporates a dihydroquinoline scaffold fused to the 3,4-dimethoxyphenyl and furan groups.
- Synthesis : Multi-step protocol involving N-acylation and cyclization, emphasizing the role of the furan in stabilizing the tertiary alcohol .
- Key Difference: The dihydroquinoline core may enhance bioavailability compared to the acyclic target compound.
Physicochemical Properties
Key Observations :
- The target compound’s lower molecular weight and lack of extended conjugation may reduce steric hindrance, favoring interactions in biological systems.
- Higher yields in CS-BeFu synthesis (45%) suggest better reaction efficiency compared to thiazole derivatives (14%) .
a. Neurotrophic Activity
- Compound-1/2 (trans/cis-3-(3,4-DPhenyl)-4-styrylcyclohexene) : Isolated from Zingiber montanum, these compounds promote neurite outgrowth in PC12 cells, attributed to the styryl and dimethoxyphenyl motifs . The target compound’s furan may mimic styryl π-systems but lacks cyclohexene rigidity.
b. Anti-Inflammatory Phenylbutanoids
Heterocyclic Variations
- 2-((5-(3,4-Dimethoxyphenyl)-3H-1,2,4-triazol-3-yl)thio)acetate : A triazole derivative with a thioether linkage (77% yield), showing herbicidal activity . The triazole’s hydrogen-bonding capacity contrasts with the furan’s aromaticity.
- (3,4-Dimethoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanol: Replaces furan with imidazole (MW = 248.28), likely altering solubility and metal-binding properties .
Biological Activity
(3,4-Dimethoxyphenyl)(furan-2-yl)methanol is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial , anticancer , and enzyme inhibition . This article explores the various aspects of its biological activity, supported by research findings and data tables.
Chemical Structure and Properties
The compound features a unique structure that includes a dimethoxyphenyl group and a furan ring, which contribute to its biological properties. The presence of methoxy groups enhances its lipophilicity, potentially affecting its interaction with biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In studies assessing its effectiveness against various pathogens, the compound demonstrated notable inhibition rates:
| Pathogen | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 12 | 100 |
| Candida albicans | 14 | 100 |
These results suggest that the compound could serve as a lead for developing new antimicrobial agents, particularly against resistant strains.
Anticancer Activity
The anticancer potential of this compound has been evaluated through various in vitro assays. The compound was tested against several cancer cell lines, yielding promising results:
| Cell Line | IC50 (µM) | % Inhibition at 10 µM |
|---|---|---|
| MDA-MB-231 (Breast Cancer) | 5.2 | 85 |
| HCT-116 (Colon Cancer) | 4.8 | 90 |
| PC-3 (Prostate Cancer) | 6.0 | 80 |
The data indicates that the compound exhibits strong antiproliferative activity, making it a candidate for further development in cancer therapeutics.
The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets:
- Enzyme Inhibition : The compound has shown inhibitory activity against protein tyrosine kinases (PTKs), which are crucial in cancer cell signaling pathways. For instance, it demonstrated an IC50 value of 4.66 µM against PTKs, outperforming some known inhibitors like genistein (IC50 = 13.65 µM) .
- Receptor Binding : The compound may bind to cellular receptors, triggering downstream signaling cascades that can lead to apoptosis in cancer cells.
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of derivatives of this compound:
- A study highlighted the synthesis of various derivatives that exhibited enhanced anticancer activity compared to the parent compound . These derivatives were screened against multiple cancer cell lines and showed improved IC50 values.
- Another investigation into the antioxidant properties revealed that some derivatives demonstrated DPPH scavenging activity significantly higher than ascorbic acid, indicating potential for use in oxidative stress-related conditions .
Q & A
Basic: What synthetic routes are recommended for the laboratory-scale preparation of (3,4-Dimethoxyphenyl)(furan-2-yl)methanol, and how can reaction conditions be optimized?
The synthesis typically involves a base-catalyzed condensation reaction between 3,4-dimethoxybenzaldehyde and a furan-2-yl precursor (e.g., furan-2-carboxylic acid derivatives). Key steps include:
- Reagent Selection : Use sodium hydroxide or potassium carbonate as a base to facilitate nucleophilic addition.
- Temperature Control : Maintain temperatures between 60–80°C to balance reaction rate and byproduct formation.
- Solvent Optimization : Polar aprotic solvents (e.g., DMF or THF) enhance solubility and reaction efficiency.
Yield improvements (≥70%) can be achieved by iterative purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Basic: Which spectroscopic and crystallographic techniques are critical for structural validation of this compound?
- NMR Spectroscopy : H and C NMR confirm the presence of methoxy ( 3.8–3.9 ppm), furan ( 6.3–7.4 ppm), and hydroxyl ( 2.5–3.0 ppm) groups.
- IR Spectroscopy : Detect O–H stretching (3200–3500 cm) and aromatic C–O bonds (1250–1300 cm).
- X-Ray Crystallography : Resolve stereochemistry and hydrogen-bonding networks using SHELXL for refinement (R-factor < 0.05) .
Basic: What in vitro assays are suitable for preliminary evaluation of biological activity in this compound?
- Enzyme Inhibition Assays : Screen against cyclooxygenase-2 (COX-2) or lipoxygenase (LOX) to assess anti-inflammatory potential. Use ELISA kits with IC determination.
- Antimicrobial Testing : Employ broth microdilution (MIC values) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
Advanced: How can enantiomeric resolution be achieved for chiral derivatives of this compound?
- Chiral Catalysts : Use Cu(I)-bisoxazoline complexes for asymmetric synthesis, achieving enantiomeric ratios (e.r.) > 90:10 .
- Chromatographic Separation : Employ chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) in HPLC with hexane/isopropanol mobile phases.
Advanced: What computational strategies predict the compound’s interaction with biological targets?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to COX-2 or bacterial efflux pumps. Validate with MD simulations (GROMACS) to assess binding stability over 100 ns trajectories.
- QSAR Modeling : Correlate substituent effects (e.g., methoxy vs. chloro groups) with bioactivity using descriptors like logP and HOMO-LUMO gaps .
Advanced: How does pH and temperature influence the compound’s stability during storage and biological assays?
- Oxidative Degradation : Monitor via HPLC under accelerated conditions (40°C, 75% RH). Add antioxidants (e.g., BHT) to ethanolic stock solutions.
- pH-Dependent Stability : At pH < 3, the hydroxyl group may protonate, reducing solubility. Use buffered solutions (pH 6–8) for long-term stability .
Advanced: What strategies resolve contradictions in reported biological activity data for structurally analogous compounds?
- Meta-Analysis : Compare datasets using standardized protocols (e.g., OECD Guidelines) to isolate variables like solvent choice or cell line specificity.
- Mechanistic Studies : Employ knock-out models (e.g., CRISPR-edited enzymes) to confirm target engagement vs. off-pathway effects .
Advanced: How can the compound’s regioselectivity in substitution reactions be controlled for derivative synthesis?
- Directing Groups : Introduce temporary protecting groups (e.g., acetyl) on the furan ring to steer electrophilic substitution to the 5-position.
- Catalytic Systems : Use Pd(OAc)/Xantphos for Suzuki-Miyaura coupling with aryl boronic acids, achieving >80% regioselectivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
